(Z)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE
Overview
Description
(Z)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE typically involves the reaction of 2-methoxyphenylpiperazine with 2,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxy groups on the aromatic rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Piperazine derivatives are known for their interactions with various biological targets, including receptors and enzymes.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Compounds with similar structures have been explored for their anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE would depend on its specific interactions with molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with methoxy-substituted aromatic rings. Examples include:
- N-(2-Methoxyphenyl)piperazine
- 1-(2,4,5-Trimethoxyphenyl)piperazine
Uniqueness
The uniqueness of (Z)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE lies in its specific substitution pattern and the presence of both methoxy and piperazine moieties. This combination may confer unique pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-9-11-24(12-10-23)22-15-16-13-20(27-3)21(28-4)14-19(16)26-2/h5-8,13-15H,9-12H2,1-4H3/b22-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDFSGHIBFOPOU-JCMHNJIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C=C3OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=C(C=C3OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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